

6-Amino-5-methylpyridin-3-OL in vitro kinase assay protocol

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Compound of Interest

Compound Name: 6-Amino-5-methylpyridin-3-OL

Cat. No.: B069980

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An in vitro kinase assay is a fundamental tool for determining the inhibitory potential of a compound against a specific kinase enzyme. This document provides a detailed protocol for assessing the inhibitory activity of the compound **6-Amino-5-methylpyridin-3-OL** using a universal, luminescence-based kinase assay. While compounds with similar aminopyridinol scaffolds have shown activity against kinases like Fibroblast Growth Factor Receptor 4 (FGFR4), specific activity for this compound must be determined empirically[1][2].

The protocol described here is based on the widely used ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction[3][4]. This homogeneous "mix-and-read" format is highly amenable to high-throughput screening (HTS) and provides a robust method for determining inhibitor potency, typically expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%)[5][6].

Principle of the Assay

The kinase reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate, producing ADP. The ADP-Glo™ assay is a two-step process performed after the kinase reaction is complete[4][7]:

- Stop Kinase Reaction & Deplete ATP: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP.

- Convert ADP to ATP & Detect Light: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal.

The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity[8]. When an inhibitor like **6-Amino-5-methylpyridin-3-OL** is present, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the kinase inhibition assay and a representative signaling pathway where a kinase inhibitor might act.

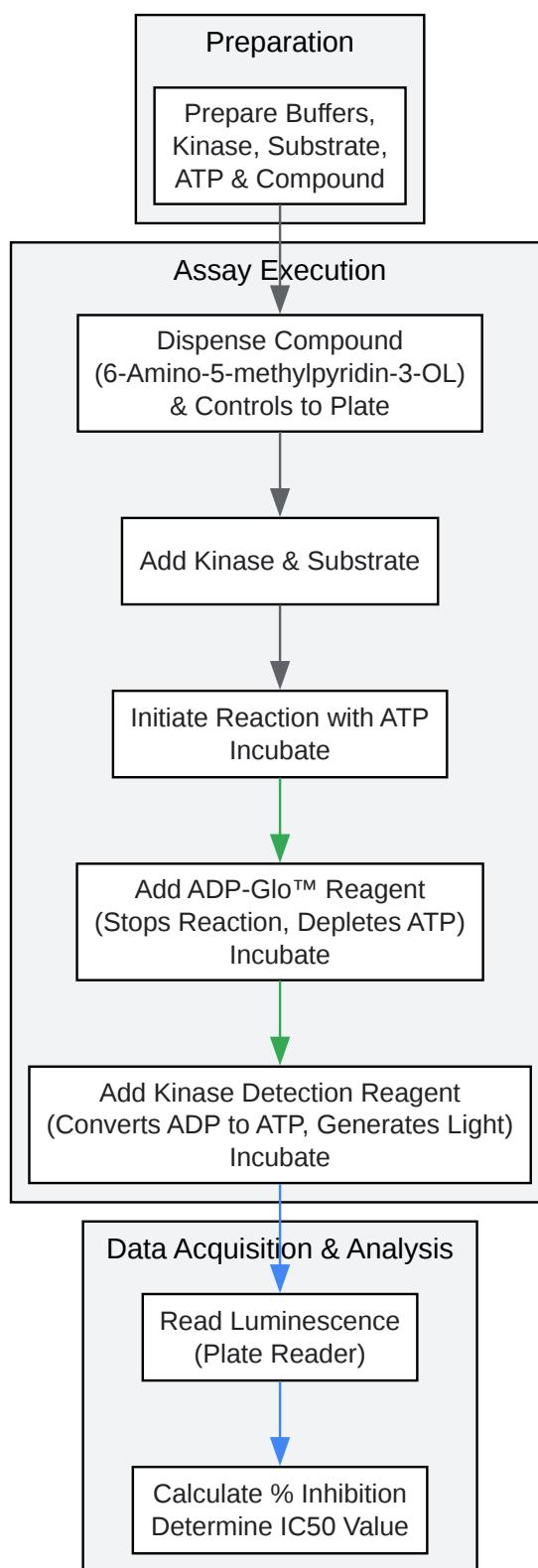
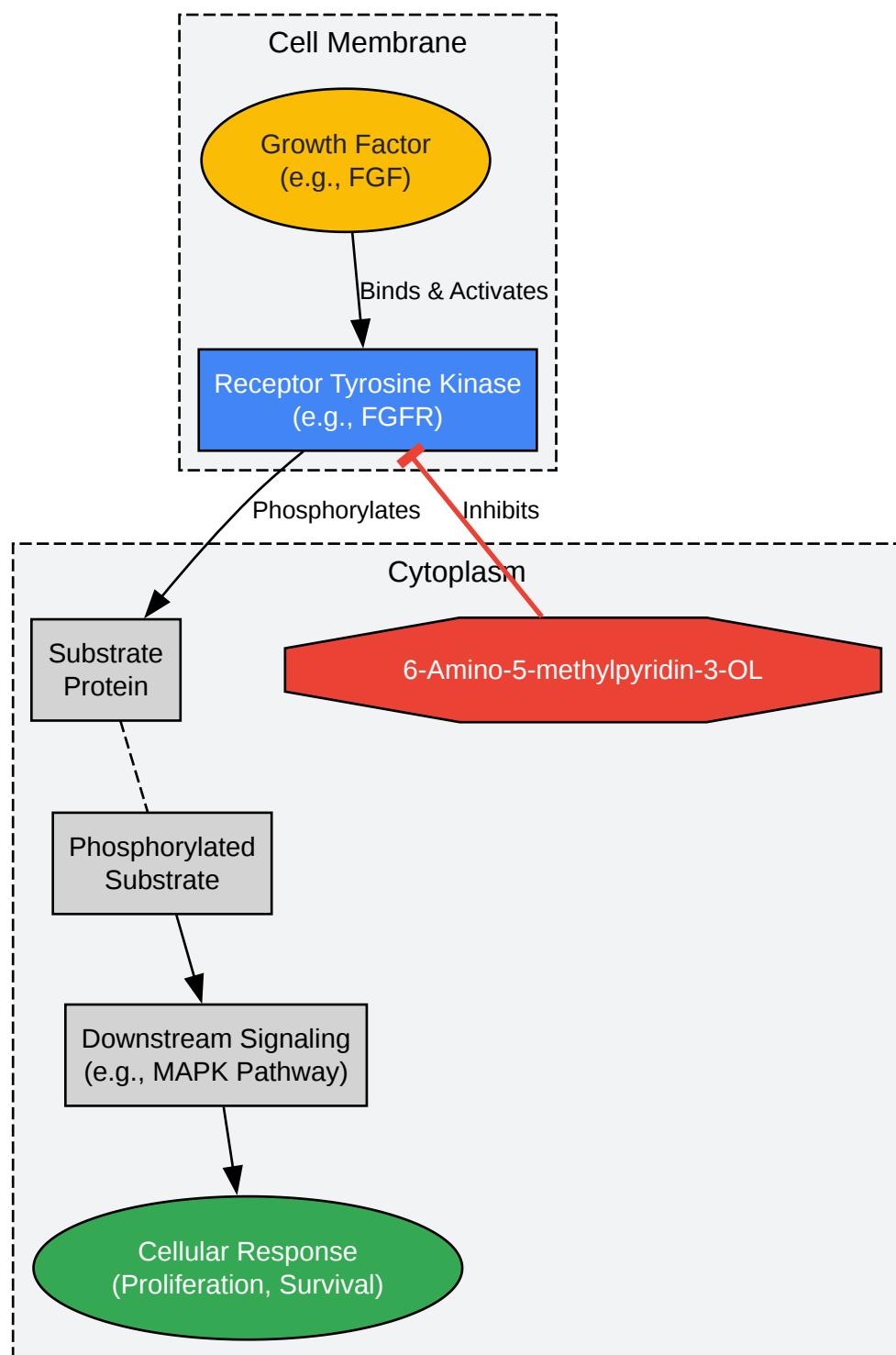
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Figure 1. Experimental workflow for the in vitro kinase inhibition assay.



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Figure 2. Inhibition of a receptor tyrosine kinase signaling pathway.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, which is common for inhibitor screening. Volumes can be scaled for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[7]

1. Materials and Reagents

- Kinase: Recombinant kinase of interest (e.g., FGFR4).
- Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.
- Compound: **6-Amino-5-methylpyridin-3-OL**, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
- ATP: Ultra-pure ATP solution (e.g., 10 mM).
- Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Ultra-pure ADP for standard curve
- Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Plates: White, opaque, 384-well assay plates (low-volume).
- Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

2. Reagent Preparation

- Compound Dilution Plate: Prepare a serial dilution of **6-Amino-5-methylpyridin-3-OL** in 100% DMSO. For a 10-point IC₅₀ curve, a 1:3 serial dilution starting from 1 mM is common. This plate will serve as the source for dispensing the compound into the assay plate.
- Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in kinase reaction buffer. The optimal concentrations must be determined empirically for each kinase system.

- ATP Solution: Prepare a 2X working solution of ATP in kinase reaction buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (K_m) for the specific kinase to ensure sensitive detection of competitive inhibitors.
- ADP-Glo™ Reagent: Equilibrate the reagent to room temperature before use.
- Kinase Detection Reagent: Reconstitute the substrate with the detection buffer as per the manufacturer's instructions. Equilibrate to room temperature before use.[\[7\]](#)

3. Assay Procedure

The following steps are performed at room temperature unless otherwise specified.

- Compound Dispensing: Add a small volume (e.g., 50 nL) of the serially diluted **6-Amino-5-methylpyridin-3-OL** from the compound dilution plate to the wells of the 384-well assay plate. Also include wells for:
 - Positive Control (0% Inhibition): DMSO only.
 - Negative Control (100% Inhibition): DMSO only (no kinase will be added).
- Add Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells except the negative controls. Add 2.5 µL of buffer with substrate only to the negative control wells.
- Pre-incubation: Gently mix the plate on a shaker for 1 minute and then incubate for 15 minutes. This allows the compound to interact with the kinase before the reaction starts.
- Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 5 µL.
- Kinase Reaction Incubation: Mix the plate gently. Incubate for 60 minutes. The optimal incubation time may vary depending on the kinase's activity.
- Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the unconsumed ATP.
- ATP Depletion Incubation: Mix the plate and incubate for 40 minutes.

- Signal Generation: Add 10 μ L of Kinase Detection Reagent to all wells. This converts the generated ADP to ATP and initiates the luminescence reaction.
- Signal Development Incubation: Mix the plate and incubate for 30-60 minutes to allow the luminescent signal to stabilize.
- Measure Luminescence: Read the plate using a luminometer with an integration time of 0.25 to 1 second per well.[\[7\]](#)

4. Data Analysis

- Calculate Percent Inhibition: The activity of the kinase is directly proportional to the relative light units (RLU) measured. Percent inhibition for each compound concentration is calculated as follows: $\% \text{ Inhibition} = 100 * (1 - (\text{RLU_Inhibitor} - \text{RLU_Negative}) / (\text{RLU_Positive} - \text{RLU_Negative}))$
- Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation

Quantitative results from the assay should be summarized for clarity and comparison.

Table 1: Raw Luminescence Data and Calculated Inhibition

Compound Conc. (μ M)	Avg. RLU	Std. Dev.	% Inhibition
100	1,520	98	98.6%
33.3	2,890	155	95.9%
11.1	15,600	840	76.8%
3.7	45,210	2,150	31.5%
1.2	60,880	3,500	7.0%
0.4	64,550	4,100	1.5%
0.1	65,890	3,980	-0.5%
0 (Positive Control)	65,540	3,850	0.0%
No Kinase (Negative)	1,150	85	100.0%

Data shown are for illustrative purposes only.

Table 2: Summary of Inhibitor Potency (IC50 Values)

Compound Name	Target Kinase	IC50 (μ M)	Hill Slope	R ²
6-Amino-5- methylpyridin-3- OL	FGFR4	4.52	1.15	0.995
Reference Inhibitor (e.g., BLU9931)	FGFR4	0.025	1.05	0.998

Data shown are for illustrative purposes only.

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